molecular formula C13H8ClF3N4O2 B2800998 4,6-Dioxo-9-(trifluoromethyl)-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride CAS No. 353245-38-2

4,6-Dioxo-9-(trifluoromethyl)-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride

Cat. No. B2800998
CAS RN: 353245-38-2
M. Wt: 344.68
InChI Key: QCVXRRWTLYFMPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole compounds can be synthesized using various methods. For instance, one method involves the use of 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . All reactions demonstrated the benefits of microwave (MW) activation: convenient operation, short reaction time, and good yields .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds can undergo various chemical reactions. For example, base-promoted hydrolysis of certain imidazole compounds can afford the corresponding carboxylic acids .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Optical Properties

Fused π-conjugated imidazolium chlorides, including variants with trifluoromethyl groups, have been synthesized to study their optical properties such as absorption, emission wavelengths, fluorescence quantum yield, and solvatochromism. The effects of substituent and anion character on these properties were explored through theoretical calculations using the density functional theory (DFT) and symmetry-adapted cluster-configuration interaction (SAC-CI) methods. This research contributes to our understanding of how structural modifications can influence the photophysical behaviors of π-conjugated systems, potentially useful for developing new optical materials (Takagi et al., 2015).

Structural and Luminescent Properties

The synthesis and characterization of cadmium complexes based on benzimidazole derivatives have been reported, highlighting their structural and luminescent properties. Such complexes exhibit blue-green luminescence, suggesting potential applications in materials science, especially in the development of new luminescent materials for various technological applications (Wen, 2014).

Antimicrobial Activity

Research on the antimicrobial activity of imidazolyl Schiff bases, triazoles, and azetidinones has shown that these compounds can exhibit significant antibacterial and antifungal effects. The study highlights the potential of these molecules for therapeutic applications, particularly in addressing microbial resistance by developing new antimicrobial agents (Rekha et al., 2019).

Organocatalytic Applications

Imidazol(in)ium-2-thiocarboxylates have been investigated for their organocatalytic applications, demonstrating that these compounds can act as efficient precursors for generating N-heterocyclic carbenes (NHCs) in organocatalysis. Such applications include promoting acylation reactions and benzoin condensations, underscoring the versatility of NHCs in catalysis and their potential in synthetic organic chemistry (Hans et al., 2011).

Mechanism of Action

The mechanism of action of imidazole compounds can vary depending on their structure and the biological target. For example, some imidazole compounds have been found to show potent anti-tubercular activity against Mycobacterium tuberculosis strain .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the development of new imidazole derivatives with improved properties and activities is a promising area of research.

properties

IUPAC Name

5-(trifluoromethyl)-8,11,13-triaza-1-azoniatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),3,5,8-pentaene-10,12-dione;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N4O2.ClH/c14-13(15,16)6-1-2-8-7(5-6)17-9-10(21)18-12(22)20-4-3-19(8)11(9)20;/h1-2,5H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVXRRWTLYFMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=C3N1C(=O)NC(=O)C3=NC4=C2C=CC(=C4)C(F)(F)F.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

353245-38-2
Record name 4,6-Dioxo-9-(trifluoromethyl)-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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